Mirk-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mirk-IN-1は、デュアル特異性チロシンリン酸化調節キナーゼファミリーの強力な阻害剤であり、特にDyrk1BおよびDyrk1Aを標的としています。 この化合物は、さまざまな腫瘍で過剰発現しているキナーゼを阻害する能力があるため、がん研究において大きな期待を寄せられています .

準備方法

Mirk-IN-1の合成には、中間体の合成とその後の特定の条件下での反応を含むいくつかのステップが含まれます。合成経路には、通常、反応を促進するために有機溶媒と触媒が使用されます。 工業生産方法では、これらの反応を最適化して、最終生成物の高収率と純度を達成することに重点を置いています .

化学反応の分析

Mirk-IN-1は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はthis compoundの酸化誘導体をもたらす可能性があり、還元反応は化合物の還元型を生成する可能性があります .

科学研究への応用

This compoundは、化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。化学では、キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。生物学では、this compoundは、細胞周期調節とアポトーシスにおけるDyrk1BおよびDyrk1Aの役割を調査するために使用されています。医学では、この化合物は、腫瘍で過剰発現しているキナーゼを阻害する能力があるため、がん治療の潜在的な治療薬として研究されています。 さらに、this compoundは、新規薬剤や治療戦略の開発における産業的な応用があります .

科学的研究の応用

Case Study 1: Pancreatic Cancer

In a study examining the effects of Mirk-IN-1 on Panc1 pancreatic cancer cells, researchers found that the combination of this compound with mTOR inhibitors like RAD001 significantly reduced cell viability. The study demonstrated that low concentrations of this compound (1–1.5 µM) enhanced the toxicity of RAD001, leading to a 60% reduction in cell numbers compared to either treatment alone. This suggests that this compound can potentiate the effects of existing therapies by targeting survival pathways in cancer cells .

Case Study 2: Ovarian Cancer

Another study focused on TOV21G ovarian cancer cells revealed that depletion or inhibition of Mirk kinase resulted in increased apoptosis during serum starvation. The findings indicated that Mirk plays a pivotal role in maintaining cell viability under stress conditions, highlighting its potential as a therapeutic target in ovarian cancers .

Case Study 3: Colon Carcinoma

Research involving HD6 colon carcinoma cells demonstrated that inhibition of Mirk led to significant changes in cell cycle dynamics. The study reported that when Mirk was inhibited, there was a marked increase in the percentage of cells entering the G0 phase, indicating a shift towards quiescence or cell death rather than proliferation .

Potential Therapeutic Applications

The implications of targeting Mirk with compounds like this compound extend beyond enhancing existing therapies. Potential applications include:

- Combination Therapies : Utilizing this compound alongside conventional chemotherapies or targeted therapies to improve efficacy.

- Personalized Medicine : Identifying patient-specific tumor profiles that exhibit reliance on Mirk for survival could guide tailored therapeutic strategies.

- Development of New Inhibitors : Further research into structurally similar compounds may yield new inhibitors with improved potency and selectivity.

作用機序

Mirk-IN-1の作用機序には、Dyrk1BおよびDyrk1Aキナーゼの阻害が含まれます。これらのキナーゼは、細胞周期調節とアポトーシスにおいて重要な役割を果たします。これらのキナーゼを阻害することで、this compoundは腫瘍の増殖と生存を促進するシグナル伝達経路を阻害します。 This compoundの分子標的には、Dyrk1BおよびDyrk1AのATP結合部位が含まれており、これはキナーゼ活性に不可欠です .

類似の化合物との比較

This compoundは、Dyrk1BおよびDyrk1Aに対する高い特異性と効力のために、他のキナーゼ阻害剤とは異なります。類似の化合物には、これらのキナーゼのATP結合部位も標的とする、AZ191やChembridge_ID 7768949などの他のDyrk阻害剤が含まれます。 this compoundは、Dyrk1BおよびDyrk1Aの阻害において優れた効力を示しており、がん研究における貴重なツールとなっています .

類似化合物との比較

Mirk-IN-1 is unique compared to other kinase inhibitors due to its high specificity and potency towards Dyrk1B and Dyrk1A. Similar compounds include other Dyrk inhibitors such as AZ191 and Chembridge_ID 7768949, which also target the ATP-binding sites of these kinases. this compound has shown superior efficacy in inhibiting Dyrk1B and Dyrk1A, making it a valuable tool in cancer research .

生物活性

Mirk-IN-1, a selective inhibitor of the Mirk/Dyrk1B kinase, has garnered attention due to its potential therapeutic implications in various cancers. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cell survival, and its role in cancer treatment based on diverse research findings.

Overview of Mirk/Dyrk1B

Mirk (also known as Dyrk1B) is a serine/threonine kinase that plays a crucial role in cell survival, particularly in cancer cells. It is often overexpressed in various malignancies, including pancreatic and lung cancers, where it contributes to oncogenic signaling pathways and resistance to apoptosis . Mirk's biological functions include mediating cell survival by regulating apoptotic pathways and influencing cellular responses to stress.

This compound acts primarily by inhibiting the kinase activity of Mirk. This inhibition leads to several downstream effects:

- Induction of Apoptosis : Studies have shown that knockdown or inhibition of Mirk results in increased apoptosis in cancer cells. For example, Mirk knockdown in pancreatic cancer cells has been linked to enhanced sensitivity to chemotherapeutics like gemcitabine, suggesting that Mirk plays a protective role against drug-induced apoptosis .

- Regulation of Reactive Oxygen Species (ROS) : Mirk has been implicated in reducing oxidative stress within cells. Inhibition of Mirk activity leads to an increase in ROS levels, which can trigger apoptotic pathways. This effect has been observed in both cancer cells and differentiating myoblasts .

1. Pancreatic Cancer

A study highlighted that Mirk is overexpressed in pancreatic ductal adenocarcinoma (PDAC), with 89% of cases showing detectable levels. The knockdown of Mirk resulted in a fourfold reduction in clonogenicity and increased apoptosis when combined with gemcitabine treatment .

| Study | Findings |

|---|---|

| 89% expression in PDAC; knockdown reduced clonogenicity by 4x | |

| Enhanced apoptosis with gemcitabine upon Mirk inhibition |

2. Lung Cancer

In non-small cell lung cancer (NSCLC), Mirk was found to be overexpressed in nearly 90% of tumor specimens. Knockdown experiments demonstrated a significant decrease in colony formation and delayed tumor growth in mouse models, indicating that Mirk is vital for NSCLC cell survival .

3. Colon Cancer

Research indicates that Mirk regulates the exit from quiescence in colon cancer cells. Inhibition or depletion of Mirk led to increased ROS levels and subsequent cell death, further underscoring its role as a survival factor .

特性

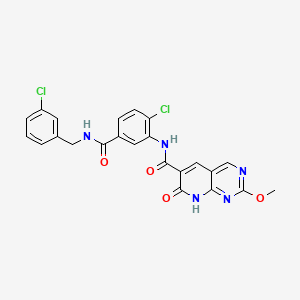

IUPAC Name |

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKBSRPVZZLCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Mirk/Dyrk1B kinase inhibition affect quiescent pancreatic cancer cells?

A1: Mirk/Dyrk1B kinase is found at elevated levels in quiescent (G0) pancreatic cancer cells. [, ] Inhibiting this kinase has been shown to impact these cells in several ways:

- Reduced Viability: Mirk/Dyrk1B helps maintain the viability of quiescent cells by reducing reactive oxygen species (ROS) levels. Inhibiting Mirk/Dyrk1B leads to increased ROS, ultimately decreasing the viability of these cells. []

- Escape from Quiescence: Inhibition can force some quiescent cells to re-enter the cell cycle, making them more susceptible to therapies like chemotherapy and radiation. []

- Increased Drug Sensitivity: Combining Mirk/Dyrk1B inhibition with standard treatments like gemcitabine and cisplatin has been shown to significantly increase tumor cell death. []

Q2: What is the mechanism by which Mirk/Dyrk1B kinase regulates ROS levels in quiescent pancreatic cancer cells?

A2: Mirk/Dyrk1B kinase increases the transcription of several antioxidant genes, including ferroxidase, superoxide dismutase 2 (SOD2), and SOD3. [] These enzymes are crucial for detoxifying ROS within the cell. By upregulating these genes, Mirk/Dyrk1B effectively lowers ROS levels, protecting the quiescent cells from damage and promoting their survival. [] Depleting Mirk/Dyrk1B, therefore, reduces the expression of these antioxidant genes, leading to an accumulation of ROS and subsequent cell damage. []

- Lents, N. H., et al. "Preclinical Development Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells." Molecular Cancer Therapeutics, vol. 10, no. 1, 2011, pp. 1–11., doi:10.1158/1535-7163.MCT-10-0593.

- Lents, N. H., et al. "Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species." Cancer Research, vol. 69, no. 8, 2009, pp. 3317–24., doi:10.1158/0008-5472.CAN-08-3322.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。